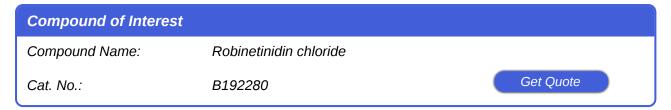


Application Note: Protocol for DPPH Radical Scavenging Assay Using Robinetinidin Chloride

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, simple, and rapid method for evaluating the antioxidant capacity of various compounds.[1][2] DPPH is a stable free radical that, in its radical form, absorbs light at approximately 517 nm and appears as a deep purple solution.[3] When an antioxidant compound donates a hydrogen atom or an electron to DPPH, it is reduced to the non-radical form, DPPH-H, resulting in a color change from purple to yellow. [4][5] The degree of discoloration is proportional to the scavenging potential of the antioxidant and can be quantified spectrophotometrically.[4]

Robinetinidin chloride is a natural flavonoid, specifically an anthocyanidin, known for its potent antioxidant properties.[6] It functions by scavenging free radicals, thereby protecting against oxidative stress.[6] This protocol provides a detailed methodology for assessing the free radical scavenging activity of **Robinetinidin chloride** using the DPPH assay.

Experimental Protocol

This section details the necessary materials, reagent preparation, and the step-by-step procedure for conducting the assay.

Materials and Reagents

Test Compound: Robinetinidin chloride (CAS: 3020-09-5)



- DPPH Radical: 2,2-diphenyl-1-picrylhydrazyl (CAS: 1898-66-4)
- Positive Control: Ascorbic acid or Trolox
- Solvent: Spectrophotometric grade methanol or ethanol
- 96-well microplate or quartz cuvettes
- Microplate reader or UV-Vis spectrophotometer
- Adjustable micropipettes
- Vortex mixer
- Analytical balance
- Aluminum foil

Reagent Preparation

2.2.1. DPPH Working Solution (0.1 mM)

- Accurately weigh 3.94 mg of DPPH powder and dissolve it in 100 mL of methanol or ethanol to prepare a 0.1 mM stock solution.
- Stir the solution thoroughly until the DPPH is completely dissolved.
- Store the solution in an amber bottle or wrap the container with aluminum foil to protect it from light.[3]
- This solution should be prepared fresh daily.[1] Before use, the absorbance of the working solution at 517 nm should be adjusted to approximately 1.0 ± 0.2.[3][7]
- 2.2.2. **Robinetinidin Chloride** Stock Solution (e.g., 1 mg/mL)
- Robinetinidin chloride is soluble in methanol, ethanol, and DMSO.[8]
- Accurately weigh 1 mg of Robinetinidin chloride and dissolve it in 1 mL of the chosen solvent to create a 1 mg/mL stock solution.



• From this stock solution, prepare a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 μ g/mL) using the same solvent.

2.2.3. Positive Control Solution (e.g., 1 mg/mL)

- Prepare a 1 mg/mL stock solution of a standard antioxidant like ascorbic acid or Trolox in the same manner as the test compound.
- Prepare serial dilutions identical to those made for Robinetinidin chloride.

Assay Procedure (96-Well Plate Method)

- Plate Setup: Add 100 μ L of the serially diluted **Robinetinidin chloride** solutions into respective wells of a 96-well plate.
- Positive Control: Add 100 μ L of each dilution of the positive control (ascorbic acid/Trolox) into separate wells.
- Sample Blank: Add 100 μL of each **Robinetinidin chloride** dilution into separate wells, and add 100 μL of the solvent (methanol/ethanol) instead of the DPPH solution. This is to correct for any background absorbance of the sample.
- Negative Control: Add 100 μ L of the solvent (methanol/ethanol) to wells that will serve as the negative control.
- Reaction Initiation: Add 100 μL of the 0.1 mM DPPH working solution to all wells except the sample blank wells. Mix gently by pipetting.
- Incubation: Cover the plate with a lid or aluminum foil and incubate in the dark at room temperature for 30 minutes.[1][3]
- Absorbance Measurement: After incubation, measure the absorbance of all wells at 517 nm using a microplate reader.[1][4]

Data Presentation and Analysis Calculation of DPPH Radical Scavenging Activity

The percentage of DPPH radical scavenging activity is calculated using the following formula:



% Inhibition = $[(A_0 - A_1) / A_0] \times 100[4][5]$

Where:

- Ao is the absorbance of the negative control (DPPH solution + solvent).
- A₁ is the absorbance of the sample (DPPH solution + Robinetinidin chloride or positive control), corrected for the sample blank if necessary.

Determination of IC50

The IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the corresponding concentrations of **Robinetinidin chloride**. The IC₅₀ value is then calculated from the resulting dose-response curve.

Data Summary Table

All quantitative data should be summarized for clear interpretation and comparison.

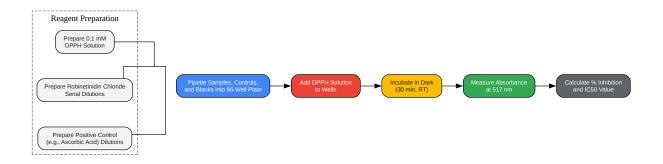


Concentration (μg/mL)	Absorbance (517 nm) (Mean ± SD)	% Inhibition
Control (DPPH only)	1.012 ± 0.02	0%
Robinetinidin Chloride		
6.25	0.854 ± 0.03	Calculated Value
12.5	0.678 ± 0.02	Calculated Value
25	0.451 ± 0.01	Calculated Value
50	0.229 ± 0.02	Calculated Value
100	0.105 ± 0.01	Calculated Value
Ascorbic Acid (Control)		
6.25	0.799 ± 0.03	Calculated Value
12.5	0.580 ± 0.02	Calculated Value
25	0.345 ± 0.01	Calculated Value
50	0.150 ± 0.01	Calculated Value
100	0.075 ± 0.01	Calculated Value
IC50 (μg/mL)	Robinetinidin Chloride:Value	Ascorbic Acid:Value

Note: The absorbance values presented are hypothetical and for illustrative purposes only.

Visualizations Experimental Workflow

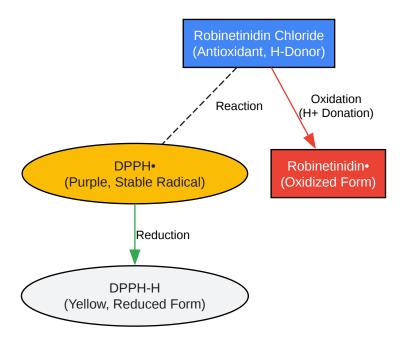




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Caption: Workflow for the DPPH radical scavenging assay.

Antioxidant Mechanism



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Caption: Robinetinidin chloride neutralizing the DPPH free radical.

Safety Precautions

- DPPH: Can be a skin and eye irritant. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling the powder.[1]
- Organic Solvents: Methanol and ethanol are flammable and toxic. Handle them in a well-ventilated fume hood, away from ignition sources.[1]
- **Robinetinidin Chloride**: Refer to the Safety Data Sheet (SDS) for specific handling and safety information. Standard laboratory practices should be followed.

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